molecular formula C21H13N3O B11052652 6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile

6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B11052652
M. Wt: 323.3 g/mol
InChI Key: UUWUOTLMBPSTAN-UHFFFAOYSA-N
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Description

6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes naphthyl, pyridyl, and pyridinecarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction requires a palladium catalyst and a boron reagent, such as boronic acid or boronate ester, under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, automated reaction systems, and continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(2-Naphthyl)-2-oxo-4-(3-pyridyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C21H13N3O

Molecular Weight

323.3 g/mol

IUPAC Name

6-naphthalen-2-yl-2-oxo-4-pyridin-3-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C21H13N3O/c22-12-19-18(17-6-3-9-23-13-17)11-20(24-21(19)25)16-8-7-14-4-1-2-5-15(14)10-16/h1-11,13H,(H,24,25)

InChI Key

UUWUOTLMBPSTAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=O)N3)C#N)C4=CN=CC=C4

Origin of Product

United States

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